molecular formula C16H17NO2 B13373331 N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide

N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B13373331
M. Wt: 255.31 g/mol
InChI Key: LBBAZYQASCBFJP-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale coupling reactions followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in drug delivery systems, it can form stable complexes with drugs, enhancing their solubility and bioavailability. The hydroxypropyl group can facilitate interactions with biological membranes, promoting efficient drug delivery .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-hydroxypropyl)-4-phenylbenzamide

InChI

InChI=1S/C16H17NO2/c1-12(18)11-17-16(19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)

InChI Key

LBBAZYQASCBFJP-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

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